![molecular formula C17H19NO2S B451912 Ethyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 350997-36-3](/img/structure/B451912.png)
Ethyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Description
Ethyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound that has been studied for its potential biological activities . It is a derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the Gewald reaction of 4-oxo-1-phenylcyclohexane-1-carbonitrile with ethyl cyanoacetate and elemental sulfur in the presence of diethylamine has been used to afford ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate . This compound was then treated with a series of acid chlorides to obtain the corresponding 2-amido derivatives .Scientific Research Applications
Anticancer Therapeutics
This compound has been utilized in the synthesis of new agents that induce apoptosis in cancer cells. Specifically, it has shown promising results against breast cancer cell lines, such as MCF-7, by inducing significant cell death . The ability to trigger apoptosis is a valuable property in cancer treatment, as it can lead to the elimination of cancerous cells without affecting healthy ones.
Synthesis of Thienopyrimidine Derivatives
The compound serves as a precursor in the synthesis of thienopyrimidine derivatives . These derivatives are of interest due to their wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Development of Azo Dyes
Azo dyes, which are characterized by their vivid colors and are used in various industries, can be synthesized using this compound as a starting material . The structural versatility of the compound allows for the creation of a diverse palette of azo dyes.
Production of Tetrahydrobenzo[b]thiophene Dyes
In addition to azo dyes, this compound is also used in the preparation of tetrahydrobenzo[b]thiophene dyes . These dyes have applications in dye-sensitized solar cells, organic light-emitting diodes (OLEDs), and as colorants in various materials.
Gewald Reaction
The Gewald reaction is a method to synthesize 2-aminothiophene-3-carboxylates, and this compound is a key intermediate in this process . The Gewald reaction is significant in medicinal chemistry for the development of compounds with potential therapeutic benefits.
Creation of Hydrazono-3-oxobutanamide Derivatives
This compound is used in the preparation of N-(3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-2-aryl hydrazono-3-oxobutanamide derivatives . These derivatives have potential applications in pharmaceuticals and agrochemicals due to their biological activity.
Multicomponent Synthesis
Ethyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is employed in multicomponent synthesis processes to create complex molecules . This approach is advantageous in drug discovery, allowing for the rapid assembly of diverse molecular libraries.
Nucleophilic Substitution Reactions
The compound is involved in nucleophilic substitution reactions to produce various other compounds . This type of reaction is fundamental in organic synthesis and can lead to the creation of new drugs and materials.
properties
IUPAC Name |
ethyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-2-20-17(19)15-13-9-8-12(10-14(13)21-16(15)18)11-6-4-3-5-7-11/h3-7,12H,2,8-10,18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEZPAFQKVECBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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